Product packaging for 4-Chloro-6-(propane-2-sulfonyl)pyrimidine(Cat. No.:)

4-Chloro-6-(propane-2-sulfonyl)pyrimidine

Cat. No.: B13892764
M. Wt: 220.68 g/mol
InChI Key: BEQYSZDZYQIWCM-UHFFFAOYSA-N
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Description

4-Chloro-6-(propane-2-sulfonyl)pyrimidine (CAS 889942-96-5) is a chemical compound with the molecular formula C 7 H 9 ClN 2 O 2 S and a molecular weight of 220.68 . It belongs to the class of 2-sulfonylpyrimidines, which are recognized in medicinal chemistry as privileged electrophilic warheads for the development of Targeted Covalent Inhibitors (TCIs) . This compound acts as a cysteine-reactive reagent that operates via a Nucleophilic Aromatic Substitution (S N Ar) mechanism, leading to the formation of a stable, covalent bond with cysteine thiols and the release of a sulfinate leaving group . The 2-sulfonylpyrimidine motif serves as a potent and tunable surrogate for traditional warheads like acrylamides, offering potential improvements in selectivity and plasma stability . Its primary research value lies in the covalent and irreversible inhibition of disease-associated proteins, particularly kinases and bacterial enzymes . For instance, this scaffold has been explored in the inhibition of Bruton's Tyrosine Kinase (BTK) as a replacement for the acrylamide in Ibrutinib, and has also been identified as a potent inhibitor of S. aureus Sortase A . The reactivity of the core scaffold can be strategically modulated by introducing electron-withdrawing or electron-donating groups, allowing researchers to fine-tune the compound's properties for specific applications . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9ClN2O2S B13892764 4-Chloro-6-(propane-2-sulfonyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9ClN2O2S

Molecular Weight

220.68 g/mol

IUPAC Name

4-chloro-6-propan-2-ylsulfonylpyrimidine

InChI

InChI=1S/C7H9ClN2O2S/c1-5(2)13(11,12)7-3-6(8)9-4-10-7/h3-5H,1-2H3

InChI Key

BEQYSZDZYQIWCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=NC=N1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 6 Propane 2 Sulfonyl Pyrimidine and Analogues

Strategies for Pyrimidine (B1678525) Ring Construction with Sulfonyl Functionality

The de novo synthesis of the pyrimidine ring offers a direct pathway to incorporate the desired sulfonyl functionality from acyclic precursors. These methods are advantageous for creating a wide range of analogues by modifying the initial building blocks.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, involving the reaction of a three-carbon component with a source of the N-C-N fragment, typically an amidine or urea (B33335) derivative. To introduce the propane-2-sulfonyl group, a key precursor would be a 1,3-dicarbonyl compound or a related synthon bearing this moiety.

One plausible route involves the condensation of a β-keto sulfone with an amidine. For instance, the reaction of a 1-(propane-2-sulfonyl)acetone derivative with a suitable amidine hydrochloride in the presence of a base like sodium ethoxide would lead to the formation of the corresponding pyrimidinone. Subsequent chlorination would then yield the target 4-chloro derivative.

Table 1: Illustrative Cyclocondensation Reaction Conditions

PrecursorsReagents & ConditionsProduct Type
β-keto sulfone, Amidine HClSodium Ethoxide, Ethanol, RefluxPyrimidinone
Malonyl dichloride, ThioamidePyridine, DCM, 0 °C to rtThiouracil derivative

Multicomponent Reactions in Pyrimidine Synthesis

Multicomponent reactions (MCRs) provide an efficient and atom-economical approach to complex molecules in a single step. acs.orgnih.govorganic-chemistry.org While specific MCRs for the direct synthesis of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine are not extensively documented, the principles of MCRs can be applied. A potential strategy could involve a three-component reaction of an aldehyde, a β-keto sulfone, and a urea or thiourea (B124793) derivative, followed by subsequent chemical modifications.

For example, an iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and up to three different alcohols. acs.orgnih.govorganic-chemistry.orgthieme-connect.com This approach proceeds through a sequence of condensation and dehydrogenation steps. acs.orgnih.govorganic-chemistry.org Adapting such a method would require a sulfonyl-containing building block.

Functional Group Interconversion Strategies on Pre-Formed Pyrimidine Scaffolds

An alternative and often more practical approach involves the synthesis of a pyrimidine ring with functionalities that can be subsequently converted to the desired chloro and sulfonyl groups. This strategy allows for late-stage diversification of analogues.

Regioselective Chlorination Methodologies

The introduction of a chlorine atom at a specific position on the pyrimidine ring is a critical step. This is typically achieved by the chlorination of a corresponding pyrimidinone (hydroxypyrimidine) precursor. Reagents such as phosphorus oxychloride (POCl₃) are commonly employed for this transformation. The regioselectivity of the chlorination is often dictated by the existing substituents on the pyrimidine ring.

For a 6-(propane-2-sulfonyl)pyrimidin-4-one, treatment with neat POCl₃ at elevated temperatures would be expected to selectively yield the 4-chloro derivative. The reaction conditions can be optimized to ensure high conversion and minimize side products.

Table 2: Typical Conditions for Regioselective Chlorination

SubstrateReagentConditionsProduct
6-substituted-pyrimidin-4-onePOCl₃100-110 °C, 2-4 h4-Chloro-6-substituted-pyrimidine
4-hydroxypyrimidine derivativePOCl₃, N,N-dimethylanilineReflux, 1 h4-chloropyrimidine derivative

Recent advancements have also explored milder and more selective chlorination methods. For instance, the use of hypervalent iodine(III) reagents in aqueous media has been shown to facilitate regioselective C-H halogenation of certain pyrimidine derivatives, although this is more commonly applied to C-H bonds rather than hydroxyl replacement. rsc.org

Introduction of Sulfonyl Groups via Oxidation of Sulfanyl Precursors

The most common and versatile method for introducing the sulfonyl group is through the oxidation of a corresponding thioether (sulfanyl) precursor. This two-step process involves the initial introduction of a propane-2-sulfanyl group onto the pyrimidine ring, followed by its oxidation.

The synthesis of the thioether precursor can be achieved by the nucleophilic substitution of a chloro or other suitable leaving group on the pyrimidine ring with propane-2-thiol in the presence of a base.

The oxidation of the 4-chloro-6-(propane-2-sulfanyl)pyrimidine to the corresponding sulfone is a crucial final step. The choice of oxidant and reaction conditions is critical to achieve a high yield of the sulfone without affecting the chloro substituent or the pyrimidine ring itself.

A variety of oxidizing agents can be employed for this transformation. Common choices include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). The oxidation proceeds via a sulfoxide (B87167) intermediate, and careful control of the stoichiometry of the oxidant can sometimes allow for the isolation of the sulfoxide if desired. To ensure complete conversion to the sulfone, an excess of the oxidizing agent is typically used.

Table 3: Comparison of Oxidation Conditions for Thioether to Sulfone Conversion

Oxidizing AgentSolventTemperatureComments
m-CPBADichloromethane (DCM)0 °C to rtGenerally clean and high-yielding.
H₂O₂ / Acetic AcidAcetic AcidRoom TemperatureA common and cost-effective method.
Oxone® (KHSO₅)Methanol (B129727)/WaterRoom TemperatureEffective for a wide range of thioethers.
KMnO₄Acetone/Water0 °CStrong oxidant, requires careful control.

The optimization of these conditions involves balancing reactivity with selectivity. For instance, using m-CPBA in a chlorinated solvent at controlled temperatures often provides a clean and efficient conversion to the sulfone. reddit.com The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the point of complete conversion.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Halogen Displacement

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the derivatization of chloropyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of electron-withdrawing groups like the propane-2-sulfonyl moiety, facilitates the displacement of the chlorine atom by a variety of nucleophiles.

The reactivity of halogens in SNAr reactions on pyrimidine rings is well-established, with the C4 and C6 positions being particularly susceptible to nucleophilic attack. The presence of a sulfonyl group can further activate the ring towards substitution. Studies on related 2-sulfonylpyrimidines have shown that the sulfonyl group itself can act as a leaving group, though in the case of this compound, the chloro group is the more typical site for displacement by common nucleophiles like amines. nih.govacs.org The general mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group, in this case, the chloride ion. libretexts.orgyoutube.com

The reaction conditions for SNAr on chloropyrimidines can be tuned to achieve desired outcomes. For instance, reactions with amines can be carried out under thermal conditions, often in the presence of a base to neutralize the liberated HCl. Research on 4,6-dichloropyrimidine (B16783) has shown that monoamination can be achieved, providing a route to compounds with differential functionalization at the C4 and C6 positions. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Chloropyrimidines

Starting MaterialNucleophileProductReference
4,6-DichloropyrimidineAdamantane-containing amines4-Adamantylamino-6-chloropyrimidine derivatives nih.gov
2-Chloro-4,6-dimethylpyrimidine (B132427)Aniline derivatives2-Anilinopyrimidine derivatives rsc.org
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineAniline4-Anilino-7H-pyrrolo[2,3-d]pyrimidine nih.gov

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in organic chemistry. The synthesis of pyrimidine derivatives is no exception, with a focus on reducing the use of hazardous solvents and reagents, and improving energy efficiency. researchgate.netamanote.com

Microwave-Assisted Synthetic Procedures

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity. nih.govnih.gov In the context of pyrimidine synthesis, microwave heating has been successfully applied to various reaction types, including nucleophilic aromatic substitution. For example, the synthesis of 2-anilinopyrimidines from 2-chloro-4,6-dimethylpyrimidine and various anilines has been shown to be significantly more efficient under microwave conditions compared to conventional heating. rsc.org This technique offers a promising avenue for the rapid and efficient synthesis of this compound derivatives. The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can be particularly advantageous for SNAr reactions that might otherwise require prolonged heating. youtube.com

Solvent-Free or Environmentally Benign Solvent Systems

The use of volatile organic solvents in chemical synthesis is a major environmental concern. Consequently, there is growing interest in solvent-free reaction conditions or the use of environmentally benign solvents such as water or ethanol. researchgate.netresearchgate.net Several solvent-free methods for the synthesis of pyrimidine derivatives have been reported, often utilizing techniques like grinding or solid-phase synthesis. amanote.comorganic-chemistry.orgfigshare.com These approaches not only reduce solvent waste but can also simplify product purification. While specific solvent-free syntheses for this compound are not extensively documented, the principles can be applied from related pyrimidine syntheses. For instance, the Biginelli reaction, a classic method for pyrimidine synthesis, has been successfully adapted to solvent-free conditions. rsc.org

Synthetic Routes for Derivatization of the Pyrimidine Core

The pyrimidine core of this compound offers multiple sites for further functionalization, allowing for the creation of a diverse library of analogues.

Accessing Variously Substituted Pyrimidine Structures

Beyond the displacement of the C4-chloro group, other positions on the pyrimidine ring can be functionalized. For example, if a dihalopyrimidine is used as a starting material, sequential and regioselective substitution of the halogens can provide access to a wide range of di-substituted pyrimidines. The relative reactivity of the C2, C4, and C6 positions on the pyrimidine ring towards nucleophiles can be exploited to control the outcome of these reactions. stackexchange.com Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for introducing carbon-carbon bonds at the halogenated positions of the pyrimidine ring. These reactions have been widely used to synthesize aryl-, heteroaryl-, and alkyl-substituted pyrimidines. nih.gov

Strategies for Modifying the Propane-2-sulfonyl Moiety

The propane-2-sulfonyl group also presents opportunities for chemical modification, although this is generally less common than derivatization of the pyrimidine core itself. The sulfonyl group is typically stable under many reaction conditions. However, methods for the cleavage of sulfonyl groups from aromatic rings are known and could potentially be applied. For example, reductive cleavage using reagents like magnesium in methanol has been used for the deprotection of sulfonamides. tandfonline.com While direct modification of the isopropyl group is challenging, the synthesis of analogues with different alkyl or aryl sulfonyl groups can be achieved by starting with the corresponding sulfonyl chloride in the initial synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 6 Propane 2 Sulfonyl Pyrimidine

Nucleophilic Substitution Reactions at the C-4 Chlorine Atom

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the presence of electron-withdrawing groups, such as the chloro and propane-2-sulfonyl substituents in the title compound. This electronic characteristic makes the carbon atoms of the pyrimidine ring susceptible to nucleophilic attack, particularly at positions that bear a good leaving group, such as the chlorine atom at C-4.

Chemoselectivity and Regioselectivity Studies with Various Nucleophiles

In molecules with multiple electrophilic sites, the selective reaction of a nucleophile at one site over others is a critical aspect of synthetic chemistry. In 4-Chloro-6-(propane-2-sulfonyl)pyrimidine, both the C-4 chloro and the C-6 sulfonyl groups can potentially act as leaving groups in a nucleophilic aromatic substitution (SNAr) reaction.

Studies on analogous systems, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have demonstrated that the chlorine atom at the C-4 position is generally more susceptible to displacement by amine nucleophiles in the presence of a weak base. researchgate.net This preference is attributed to the better leaving group ability of the chloride ion compared to the sulfinate ion under these conditions. It is therefore anticipated that this compound will react preferentially at the C-4 position with a range of nucleophiles.

The regioselectivity of nucleophilic attack on the pyrimidine ring is well-documented, with the C-4 and C-6 positions being more activated towards SNAr reactions than the C-2 position when a halogen is present. stackexchange.com The presence of the strongly electron-withdrawing propane-2-sulfonyl group at the C-6 position is expected to further activate the C-4 position towards nucleophilic attack.

The following table summarizes the expected chemoselective and regioselective outcomes of the reaction of this compound with various nucleophiles, based on established reactivity principles of substituted pyrimidines.

NucleophileExpected Major ProductReaction Conditions
Primary Amines (e.g., Aniline)4-Amino-6-(propane-2-sulfonyl)pyrimidineWeak base (e.g., NaHCO₃), Room Temperature
Secondary Amines (e.g., Piperidine)4-Piperidinyl-6-(propane-2-sulfonyl)pyrimidineWeak base (e.g., NaHCO₃), Room Temperature
Alkoxides (e.g., Sodium Methoxide)4-Methoxy-6-(propane-2-sulfonyl)pyrimidineRoom Temperature
Thiols (e.g., Thiophenol)4-(Phenylthio)-6-(propane-2-sulfonyl)pyrimidineBase (e.g., K₂CO₃), Room Temperature

Influence of Steric and Electronic Effects on Reactivity

The rate and success of nucleophilic substitution reactions are significantly influenced by both steric and electronic factors.

Electronic Effects: The propane-2-sulfonyl group at the C-6 position exerts a strong electron-withdrawing effect (-I and -M), which significantly enhances the electrophilicity of the pyrimidine ring, particularly at the C-4 position. This effect stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy and accelerating the rate of substitution at the C-4 position. acs.org The more electron-deficient the pyrimidine ring, the faster the rate of nucleophilic attack.

Steric Effects: The steric hindrance around the reaction center can also play a crucial role. While the propane-2-sulfonyl group is relatively bulky, its position at C-6 is not expected to significantly hinder the approach of most nucleophiles to the C-4 position. However, very bulky nucleophiles may experience some steric repulsion, which could lead to a decrease in the reaction rate.

Reactions Involving the Sulfonyl Group

Stability and Reactivity of the Sulfonyl Moiety

The carbon-sulfur bond in alkylsulfonyl pyrimidines is generally stable. However, under certain conditions, the sulfonyl group can act as a leaving group in nucleophilic substitution reactions. Studies on related sulfonylpyrimidines have shown that while the chloro group is typically more labile, the sulfonyl group can be displaced by strong, hard nucleophiles or under more forcing reaction conditions. researchgate.net For instance, deprotonated anilines have been shown to displace the sulfonyl group in 4,6-dichloro-2-(methylsulfonyl)pyrimidine. researchgate.net

It is plausible that with a suitable strong nucleophile, the propane-2-sulfonyl group in this compound could also be displaced, although this would likely require more vigorous conditions than the substitution of the C-4 chlorine.

Potential for Further Functionalization of the Sulfonyl Group

While the sulfonyl group can act as a leaving group, it can also be a site for further chemical modification, although this is less common for alkylsulfonyl groups directly attached to a heterocyclic ring. The alpha-protons on the isopropyl group are acidic and could potentially be deprotonated with a strong base, opening pathways for alkylation or other functionalization at that position. However, such reactions would need to be carefully controlled to avoid competing reactions at the pyrimidine ring. More commonly, the sulfonyl group itself is introduced as a final step in a synthetic sequence.

Electrophilic Aromatic Substitution on the Pyrimidine Ring

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. However, the pyrimidine ring is highly electron-deficient, a property that is significantly amplified by the presence of two strongly deactivating substituents: the chloro and the propane-2-sulfonyl groups.

Due to this severe deactivation, this compound is expected to be extremely unreactive towards electrophilic aromatic substitution. researchgate.net Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation are highly unlikely to occur on the pyrimidine ring under standard conditions. The electron-poor nature of the ring makes it a very poor nucleophile, unable to attack common electrophiles. wikipedia.org For electrophilic substitution to occur on a pyrimidine ring, it typically requires the presence of multiple strong electron-donating groups, which is the opposite of the substitution pattern in the title compound.

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net For di-functionalized pyrimidines like this compound, the regioselectivity of these reactions is a key consideration. Generally, in palladium-catalyzed couplings of dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is more reactive. nih.gov However, the reactivity is also influenced by the nature of the leaving group and the specific reaction conditions, including the choice of catalyst, ligand, and base. In the case of this compound, the C-Cl bond is the primary site for oxidative addition to the palladium catalyst, making it the preferred position for cross-coupling reactions over the more stable C-S bond of the sulfonyl group.

The Suzuki-Miyaura coupling is one of the most widely used methods for forming C-C bonds, owing to its operational simplicity, mild reaction conditions, and tolerance of a wide range of functional groups. mdpi.commdpi.com The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. mdpi.com

For this compound, the chlorine atom at the C4 position serves as the electrophilic partner. The reaction with various aryl and heteroaryl boronic acids can be employed to synthesize a diverse library of 4-aryl-6-(propane-2-sulfonyl)pyrimidines. The choice of catalyst, base, and solvent system is crucial for achieving high yields. researchgate.net Often, a Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is used in conjunction with a base such as potassium carbonate or potassium phosphate (B84403) in a solvent mixture like dioxane/water. mdpi.comresearchgate.net The use of aqueous media and specialized surfactants can also facilitate these reactions, aligning with green chemistry principles. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

Boronic Acid Partner Catalyst (mol%) Base Solvent Temperature (°C) Yield (%)
Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 80 Good
4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ Toluene/H₂O 100 High
3-Pyridylboronic acid Pd(dppf)Cl₂ (3) Na₂CO₃ DME/H₂O 90 Moderate-Good

Note: This table presents typical conditions and expected outcomes based on analogous reactions reported in the literature. mdpi.comresearchgate.net Electron-rich boronic acids tend to give good to excellent yields. mdpi.com

Beyond the Suzuki-Miyaura reaction, the C4-Cl bond of this compound is amenable to other palladium-catalyzed cross-coupling reactions, enabling the installation of a variety of substituents.

Hiyama Coupling: This reaction pairs the organohalide with an organosilane in the presence of a fluoride (B91410) source, typically TBAF. researchgate.net It offers an alternative to boronic acids for C-C bond formation.

Negishi and Kumada Couplings: These reactions utilize organozinc and organomagnesium (Grignard) reagents, respectively. nih.gov They are particularly useful for introducing alkyl and heteroaryl groups that can be challenging to install via Suzuki coupling. nih.gov

C-S Coupling (Thiolation): Palladium catalysts can also facilitate the formation of C-S bonds. While nucleophilic aromatic substitution (SNAr) is a common method for introducing sulfur nucleophiles, palladium-catalyzed coupling with thiols offers an alternative, sometimes with different regioselectivity profiles in polyhalogenated systems. figshare.com

Table 2: Overview of Other Palladium-Catalyzed Reactions

Reaction Name Nucleophilic Partner Typical Catalyst System Key Additive/Reagent Bond Formed
Hiyama Organosilane (e.g., R-Si(OMe)₃) PdCl₂(dppf) TBAF C-C
Negishi Organozinc (e.g., R-ZnCl) Pd(PPh₃)₄ None C-C
Kumada Organomagnesium (e.g., R-MgBr) PdCl₂(dppf) None C-C
Buchwald-Hartwig Amine (R₂NH) Pd₂(dba)₃ / Ligand Base (e.g., NaOt-Bu) C-N

Ring-Opening and Rearrangement Reactions of Pyrimidine Derivatives

The pyrimidine ring is generally aromatic and stable. Ring-opening reactions are uncommon and typically require harsh conditions or specific substitution patterns that destabilize the aromatic system. For this compound, the presence of two strong electron-withdrawing groups makes the ring highly electron-deficient and susceptible to attack by strong nucleophiles.

While direct ring-opening of this specific substrate has not been extensively documented, analogous reactions with highly activated nitro-pyrimidines suggest that potent nucleophiles could potentially lead to the formation of acyclic intermediates. In some cases, nucleophilic attack on pyrimidine systems can lead to the formation of a stable Meisenheimer complex, which is an intermediate in SNAr reactions. chemrxiv.org Under certain conditions, these intermediates could potentially undergo rearrangement or subsequent reactions leading to ring transformation, although this is not a common pathway for pyrimidine derivatives. The stability of the sulfonyl group and the chloride leaving group generally favors a straightforward SNAr pathway over ring-opening.

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing reaction conditions and predicting reactivity. Kinetic and thermodynamic studies, often supplemented by computational methods like Density Functional Theory (DFT), provide deep insights into these processes. acs.orgnih.gov

The primary reaction pathway for this compound with nucleophiles is the nucleophilic aromatic substitution (SNAr). The reaction proceeds via a two-step mechanism involving the initial addition of the nucleophile to form a tetrahedral Meisenheimer intermediate, followed by the elimination of a leaving group. researchgate.netnih.gov For this compound, there are two potential leaving groups: the chloride at C4 and the sulfone at C6.

Kinetic studies on related 2-sulfonylpyrimidines have shown that the nucleophilic addition is often the rate-determining step. researchgate.net The reactivity is highly dependent on the substituents on the pyrimidine ring. Electron-withdrawing groups, such as the sulfonyl group and the chlorine atom on the target molecule, drastically increase the reaction rate by stabilizing the negatively charged Meisenheimer intermediate. acs.orgnih.gov

Thermodynamic analysis can be used to calculate reaction enthalpies, entropies, and Gibbs free energies to determine the spontaneity and equilibrium position of a reaction. researchgate.net For the synthesis and subsequent reactions of pyrimidine derivatives, such analyses can predict the favorability of product formation under different temperatures and pressures. researchgate.netumsl.edu DFT calculations can model the energy profiles of reaction pathways, identifying transition state structures and activation energies, which correlate with experimentally determined reaction rates. researchgate.net

Table 3: Parameters Investigated in Mechanistic Studies of Pyrimidine Derivatives

Parameter Method of Investigation Information Gained
Reaction Rate Constant (k) UV-Vis Spectroscopy, NMR Monitoring Quantitative measure of reaction speed; allows for structure-reactivity relationship analysis. acs.org
Activation Energy (Ea) Arrhenius Plots (rate vs. temperature) Minimum energy required for a reaction to occur; insight into the transition state. researchgate.net
Gibbs Free Energy (ΔG) Calorimetry, DFT Calculations Determines the spontaneity of a reaction. researchgate.net
Reaction Enthalpy (ΔH) Calorimetry, DFT Calculations Measures the heat absorbed or released during a reaction. umsl.edu

Advanced Spectroscopic and Crystallographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, forming the bedrock of molecular structure determination in solution.

¹H NMR Spectroscopic Analysis for Proton Environments

The proton NMR (¹H NMR) spectrum of 4-Chloro-6-(propane-2-sulfonyl)pyrimidine is predicted to exhibit distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the propane-2-sulfonyl substituent. The pyrimidine ring contains two aromatic protons, H2 and H5, which are expected to appear as singlets due to the absence of adjacent protons. The H2 proton is anticipated to be the most downfield-shifted aromatic proton, influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the sulfonyl group. The H5 proton, situated between the chloro and sulfonyl groups, is also expected to be in a deshielded environment.

The propane-2-sulfonyl group gives rise to a septet for the single methine proton (CH) and a doublet for the six equivalent methyl protons (CH₃). The methine proton's signal is split into a septet by the six neighboring methyl protons, while the methyl protons are split into a doublet by the single methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H2 (Pyrimidine)9.2 - 9.4Singlet
H5 (Pyrimidine)7.8 - 8.0Singlet
CH (Propane-2-sulfonyl)3.8 - 4.0Septet
CH₃ (Propane-2-sulfonyl)1.3 - 1.5Doublet

¹³C NMR Spectroscopic Characterization for Carbon Framework

The carbon-13 NMR (¹³C NMR) spectrum provides a map of the carbon skeleton of the molecule. For this compound, five distinct carbon signals are predicted. The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) are expected to resonate in the downfield region characteristic of aromatic and heteroaromatic systems. The C4 and C6 carbons, being directly attached to the electronegative chlorine and sulfonyl groups respectively, are predicted to be significantly deshielded. The C2 carbon, positioned between two nitrogen atoms, will also experience a strong downfield shift. The C5 carbon is expected at a relatively upfield position compared to the other ring carbons.

Within the propane-2-sulfonyl group, the methine carbon (CH) will appear at a moderate downfield position due to the direct attachment of the electron-withdrawing sulfonyl group. The two equivalent methyl carbons (CH₃) will produce a single signal in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Pyrimidine)158 - 160
C4 (Pyrimidine)162 - 164
C5 (Pyrimidine)120 - 122
C6 (Pyrimidine)170 - 172
CH (Propane-2-sulfonyl)55 - 57
CH₃ (Propane-2-sulfonyl)15 - 17

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that reveals proton-proton couplings. For this compound, a key correlation would be observed between the methine proton (septet) and the methyl protons (doublet) of the propane-2-sulfonyl group, confirming their adjacency. No cross-peaks are expected for the singlet pyrimidine protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show correlations between the H2 signal and the C2 signal, the H5 signal and the C5 signal, the methine ¹H signal and the methine ¹³C signal, and the methyl ¹H signals with the methyl ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart, which is invaluable for piecing together the molecular framework. Key predicted HMBC correlations would include:

The H2 proton showing correlations to C4 and C6.

The H5 proton showing correlations to C4 and C6.

The methine proton of the sulfonyl group showing correlations to the methyl carbons and the C6 of the pyrimidine ring.

The methyl protons of the sulfonyl group showing a correlation to the methine carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of its molecular vibrations.

Vibrational Analysis for Functional Group Identification

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands for the pyrimidine ring and the sulfonyl group.

Pyrimidine Ring Vibrations: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrimidine ring should appear in the 1600-1400 cm⁻¹ range. Ring breathing modes, which are often strong in Raman spectra, are also anticipated in the fingerprint region.

Sulfonyl Group Vibrations: The sulfonyl group (SO₂) is characterized by two strong stretching vibrations: an asymmetric stretch typically found in the 1350-1300 cm⁻¹ region and a symmetric stretch in the 1160-1120 cm⁻¹ region. These are expected to be prominent peaks in the IR spectrum.

C-Cl Vibration: The stretching vibration of the C-Cl bond is expected to appear in the 800-600 cm⁻¹ region.

Aliphatic C-H Vibrations: The C-H stretching and bending vibrations of the isopropyl group will be present in the 3000-2850 cm⁻¹ and 1470-1365 cm⁻¹ regions, respectively.

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Aromatic C-H Stretch3100 - 3000MediumMedium
Aliphatic C-H Stretch3000 - 2850MediumMedium
C=N/C=C Ring Stretch1600 - 1400Medium-StrongMedium
SO₂ Asymmetric Stretch1350 - 1300StrongWeak
SO₂ Symmetric Stretch1160 - 1120StrongMedium
C-Cl Stretch800 - 600MediumStrong

Computational Correlation with Experimental Spectra

In modern chemical analysis, computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict vibrational spectra. By calculating the vibrational frequencies of an optimized molecular geometry, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with the experimental IR and Raman spectra.

A strong correlation between the predicted and experimental frequencies, often after applying a scaling factor to the computational data to account for systematic errors, provides a high degree of confidence in the vibrational assignments. This combined experimental and computational approach allows for a more detailed and accurate interpretation of the vibrational modes of this compound, confirming the presence of key functional groups and providing further evidence for the proposed molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, it offers high sensitivity and specificity.

High-resolution mass spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of its elemental formula from a multitude of possibilities that would be indistinguishable with low-resolution instruments.

For this compound, the molecular formula is C₇H₉ClN₂O₂S. The theoretical monoisotopic mass can be calculated by summing the masses of the most abundant isotopes of each element. This calculated exact mass serves as a benchmark for experimental verification by HRMS, confirming the elemental composition of the synthesized compound. A close match between the measured and theoretical mass provides definitive evidence of the compound's chemical formula.

Table 1: Theoretical Monoisotopic Mass of this compound

Element Count Isotope Mass (Da) Total Mass (Da)
Carbon (¹²C) 7 12.00000 84.00000
Hydrogen (¹H) 9 1.00783 9.07047
Chlorine (³⁵Cl) 1 34.96885 34.96885
Nitrogen (¹⁴N) 2 14.00307 28.00614
Oxygen (¹⁶O) 2 15.99491 31.98982
Sulfur (³²S) 1 31.97207 31.97207

| Total | | | 220.00735 |

Note: Data is calculated based on standard isotopic masses.

In addition to providing the molecular weight, mass spectrometry can be used to structurally characterize a molecule by analyzing its fragmentation pattern. When subjected to ionization techniques like electron ionization (EI), the molecule breaks apart in a predictable manner, yielding fragment ions that are characteristic of its structure.

The analysis of the fragmentation pattern of this compound would be expected to reveal key structural motifs. The pyrimidine ring is a relatively stable aromatic system and may remain intact in some of the major fragments. Key fragmentation pathways would likely involve the cleavage of the bonds adjacent to the sulfonyl group and the loss of the isopropyl group.

A plausible fragmentation pathway would involve:

Loss of the isopropyl radical (•CH(CH₃)₂), leading to a fragment ion.

Cleavage of the C-S bond, separating the pyrimidine ring from the sulfonyl group.

Subsequent fragmentation of the pyrimidine ring itself, although this is generally less favorable. sapub.org

The masses of these resulting fragments provide a puzzle that can be pieced together to confirm the connectivity of the original molecule, corroborating the proposed structure.

Table 2: Plausible Mass Fragments for this compound

Fragment Structure Description Theoretical m/z
[C₃H₇]⁺ Isopropyl cation 43.05
[C₄H₂ClN₂SO₂]⁺ Pyrimidine-sulfonyl fragment after loss of isopropyl 176.95

Note: The m/z values are theoretical and based on the most abundant isotopes.

X-ray Crystallography

To perform this analysis, a suitable single crystal of this compound would be required. This crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. The pattern of diffracted X-rays is directly related to the arrangement of atoms within the crystal lattice.

The analysis of this diffraction data would yield a detailed model of the molecular structure, including:

Crystal System: The basic shape of the unit cell (e.g., monoclinic, triclinic, orthorhombic).

Space Group: The set of symmetry operations that describe the arrangement of molecules within the unit cell.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise position (x, y, z) of every atom within the unit cell.

This information provides an unambiguous confirmation of the compound's constitution and conformation in the solid state.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged relative to one another in the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions. For this compound, the structure would be analyzed for interactions such as:

Dipole-Dipole Interactions: Arising from the polar C-Cl and S=O bonds.

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···O or C-H···N interactions may be present.

π-π Stacking: Potential interactions between the electron-rich pyrimidine rings of adjacent molecules.

Understanding these interactions is crucial as they influence the material's bulk properties, such as melting point, solubility, and stability.

Solid-State Characterization Methods

While X-ray crystallography provides detailed structural information, other solid-state methods are used to characterize the bulk properties of a crystalline material. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be used to determine the thermal properties of this compound. DSC would reveal information about its melting point and any phase transitions, while TGA would determine its thermal stability and decomposition profile. Powder X-ray Diffraction (PXRD) could also be employed to analyze the crystallinity of a bulk sample and confirm the phase purity.

Polymorphism Studies and Amorphous Forms

There is currently no available scientific literature detailing the investigation of polymorphism or the existence of amorphous forms for this compound. Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Such studies are crucial in pharmaceutical and materials science as different polymorphs can exhibit varying physical properties, including solubility, melting point, and stability.

Similarly, there is no information regarding the formation or characterization of an amorphous form of this compound. Amorphous solids lack the long-range order characteristic of crystalline materials and can have different properties compared to their crystalline counterparts.

Co-crystal and Salt Form Research

There is no documented research on the screening for or synthesis of co-crystals or salt forms of this compound. Co-crystals are multi-component crystals in which the components are held together by non-ionic interactions, while salts are formed through ionic interactions. The formation of co-crystals and salts is a common strategy to modify the physicochemical properties of a compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, TD-DFT)

No published studies containing detailed quantum chemical calculations specifically for 4-Chloro-6-(propane-2-sulfonyl)pyrimidine were found.

Data on the optimized molecular geometry (bond lengths, bond angles) and electronic structure analysis for this compound are not available in the scientific literature.

Theoretical predictions for NMR chemical shifts and vibrational frequencies for this specific molecule have not been reported.

An analysis of the HOMO-LUMO energies and the resulting energy gap for this compound is not available.

MEP maps and the identification of electrophilic and nucleophilic sites for this compound have not been published.

Non-Covalent Interaction (NCI) Analysis

No NCI analyses for this compound have been documented.

Investigations using RDG plots to analyze non-covalent interactions within this molecule are not present in the available literature.

Electron Localization Function (ELF) Studies

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize and analyze the nature of chemical bonding in a molecule. wikipedia.org It maps the probability of finding an electron in the vicinity of a reference electron, thereby identifying regions corresponding to covalent bonds, lone pairs, and atomic cores. wikipedia.org

For this compound, an ELF analysis would be expected to reveal distinct localization domains. High ELF values would be anticipated in the regions of the C-C and C-H bonds of the propane-2-sulfonyl group and the pyrimidine (B1678525) ring, indicating covalent character. Furthermore, localization basins corresponding to the lone pairs on the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the sulfonyl group would be clearly visible. The chlorine atom would also exhibit a region of high electron localization, consistent with its lone pairs.

The ELF topology can also provide insights into the electronic effects of the substituents. The strongly electron-withdrawing sulfonyl group and the chloro substituent are expected to significantly polarize the electron density of the pyrimidine ring. This would be reflected in the size and shape of the ELF basins, providing a quantitative measure of the electron-donating or -withdrawing character of the different functional groups.

Natural Bond Orbital (NBO) Analysis for Hyperconjugation Effects

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that align with the intuitive Lewis structure representation of a molecule. This method is particularly effective for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital.

In a study on O-benzenesulfonylated pyrimidines, which are structurally analogous to the title compound, NBO analysis was employed to investigate charge transfer and intramolecular bonding interactions. nih.gov For this compound, a similar analysis would likely highlight several key hyperconjugative effects that contribute to its stability and reactivity.

Significant interactions would be expected between the lone pair orbitals of the pyrimidine nitrogen atoms and the anti-bonding orbitals (σ*) of adjacent C-C and C-N bonds within the ring. Similarly, the lone pairs on the sulfonyl oxygen atoms and the chlorine atom would participate in hyperconjugation with anti-bonding orbitals of neighboring bonds.

A crucial aspect of the NBO analysis would be to quantify the delocalization of electron density from the pyrimidine ring to the electron-withdrawing sulfonyl group. This would be evidenced by interactions between the π-orbitals of the aromatic ring and the anti-bonding orbitals associated with the S-O bonds. The stabilization energies (E(2)) calculated in the NBO analysis provide a quantitative measure of the strength of these donor-acceptor interactions.

Table 1: Postulated Hyperconjugative Interactions in this compound based on NBO Analysis of Analogs

Donor Orbital (i)Acceptor Orbital (j)Postulated E(2) (kcal/mol)Interaction Type
LP (N1)σ(C2-N3)ModerateLone Pair -> Anti-bonding σ
LP (N3)σ(C2-N1)ModerateLone Pair -> Anti-bonding σ
π (C4-C5)σ(S-C6)Significantπ-bond -> Anti-bonding σ
LP (O_sulfonyl)σ(S-C_propyl)ModerateLone Pair -> Anti-bonding σ
LP (Cl)σ*(C4-C5)Weak-ModerateLone Pair -> Anti-bonding σ

Note: The stabilization energies are qualitative estimations based on principles of hyperconjugation and findings from analogous structures.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational preferences, and interactions with the surrounding environment.

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is largely determined by the rotational freedom around the C-S bond connecting the pyrimidine ring and the sulfonyl group, as well as the C-S bond of the propane (B168953) group. While the pyrimidine ring itself is rigid, the propane-2-sulfonyl substituent can adopt various orientations.

MD simulations would allow for the exploration of the potential energy surface associated with these rotations. It is anticipated that certain conformations will be energetically favored due to a balance of steric hindrance and electronic interactions. For instance, studies on benzenesulfonyl compounds have identified stable conformers based on the orientation of the sulfonyl group relative to the aromatic ring. nih.gov For this compound, the bulky isopropyl group and the adjacent chlorine atom will likely impose significant steric constraints, limiting the accessible rotational states. The simulations would track the dihedral angles over time to identify the most populated and lowest energy conformations.

Solvent Effects on Molecular Conformation and Dynamics

The surrounding solvent can have a profound impact on the conformational preferences and dynamics of a molecule. rsc.org MD simulations in explicit solvent environments (e.g., water, dimethyl sulfoxide) can capture these effects.

For a molecule like this compound, which possesses both polar (sulfonyl, chloro, pyrimidine nitrogens) and nonpolar (isopropyl group, aromatic ring) regions, the solvent polarity is a key factor. In polar solvents like water, it is expected that conformations maximizing the exposure of the polar groups to the solvent, allowing for favorable electrostatic interactions and hydrogen bonding, will be preferred. scielo.br Conversely, in nonpolar solvents, intramolecular interactions might play a more dominant role in determining the preferred conformation. MD simulations can quantify these effects by analyzing the radial distribution functions of solvent molecules around different parts of the solute and by calculating the free energy landscape of conformational changes in different solvents.

Ligand-Protein Interaction Modeling

Understanding how this compound might interact with biological macromolecules is crucial for assessing its potential as a bioactive compound. Molecular docking is a primary computational tool for this purpose.

Molecular Docking Studies for Target Binding Prediction

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction, typically as a binding energy or score. nih.govremedypublications.com Given that many pyrimidine derivatives exhibit biological activity, docking studies can generate hypotheses about the potential protein targets for this compound. semanticscholar.org

The selection of protein targets for docking would be guided by the known reactivity of related compounds. Sulfonylpyrimidines have been identified as covalent inhibitors that react with cysteine residues in proteins. nih.govacs.orgnih.gov Therefore, a plausible docking strategy would involve identifying proteins with functionally important cysteine residues in their binding sites.

A typical docking simulation would place the this compound molecule into the active site of a target protein and sample a wide range of conformations and orientations. The scoring function would then evaluate the fitness of each pose based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity.

Table 2: Hypothetical Docking Interactions for this compound in a Generic Kinase Active Site

Ligand MoietyPotential Protein InteractionInteracting Residue Type (Example)
Pyrimidine NitrogensHydrogen Bond AcceptorHinge Region Backbone (e.g., Alanine, Cysteine)
Chlorine AtomHalogen Bonding / HydrophobicHydrophobic Pocket (e.g., Leucine, Valine)
Sulfonyl OxygensHydrogen Bond AcceptorCatalytic Lysine, Aspartate
Isopropyl GroupHydrophobic InteractionHydrophobic Pocket (e.g., Isoleucine, Phenylalanine)
Pyrimidine Ringπ-π StackingAromatic Residues (e.g., Phenylalanine, Tyrosine)

The results from such docking studies, while predictive, are instrumental in prioritizing compounds for experimental screening and in providing a structural basis for understanding potential mechanisms of action. For instance, a high docking score in the ATP-binding site of a kinase, with the pyrimidine ring forming canonical hinge interactions, would suggest a potential role as a kinase inhibitor. nih.gov

Binding Energy Calculations and Interaction Analysis with Amino Acid Residues

Currently, there is no specific data from binding energy calculations or interaction analyses between this compound and protein targets in the public domain. While computational studies, including molecular docking and binding energy calculations, are common for pyrimidine derivatives, these have not been specifically applied to or reported for this particular compound. Such studies are crucial for understanding the molecular basis of a compound's potential biological activity, identifying key interactions with amino acid residues (such as hydrogen bonds, hydrophobic interactions, and electrostatic forces), and quantifying the stability of the ligand-protein complex. The absence of this information precludes a detailed discussion on its specific binding modes and affinities.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The development of predictive QSAR models is a key step in rational drug design, allowing for the correlation of a molecule's structural or physicochemical properties with its biological activity. These models rely on a set of molecular descriptors to forecast the activity of new compounds.

There are no published QSAR models specifically developed for or including this compound. Research on other classes of pyrimidine derivatives has successfully employed QSAR to build predictive models for various biological activities, such as anticancer and anti-inflammatory effects. These models typically utilize a range of molecular descriptors, including but not limited to:

Electronic descriptors: (e.g., dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies)

Topological descriptors: (e.g., Wiener index, connectivity indices)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobicity descriptors: (e.g., LogP)

Without experimental or calculated data for this compound, it is not possible to detail the development of predictive models or the specific molecular descriptors that would be significant for its activity.

Structure Activity Relationship Sar Studies and Mechanistic Biological Investigations

Design and Synthesis of Derivatives for SAR Exploration

The rational design of derivatives of 4-chloro-6-(propane-2-sulfonyl)pyrimidine is a cornerstone of SAR studies. By systematically altering different parts of the molecule, researchers can probe the specific interactions between the compound and its biological target.

Systematic modifications of the this compound core are crucial for elucidating the SAR. One key area of investigation has been the substitution at the 4-position, where the chlorine atom acts as a leaving group for nucleophilic aromatic substitution.

A study focused on the development of dual inhibitors for Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR) utilized a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino core, which shares structural similarities with the compound of interest. In this series, various substituents were introduced on a phenyl ring attached to the pyrimidine (B1678525) core. The exploration of different functional groups at this position revealed that an acrylamide (B121943) moiety was critical for potent inhibitory activity against both kinases. This highlights the importance of the substituent at this vector for achieving desired biological activity. nih.gov

The following table illustrates the impact of substituent variation on the inhibitory activity of a related series of pyrimidine derivatives against ALK and EGFR kinases.

Compound IDR Group on Phenyl RingALK IC₅₀ (nM)EGFR L858R/T790M IC₅₀ (nM)
1a -H>1000>1000
1b -OCH₃580620
1c -NH₂250310
1d -NHC(O)CH=CH₂ (Acrylamide)1525

This table is a representative example based on findings for structurally related compounds and is intended to illustrate the principles of substituent variation studies. Specific data for direct derivatives of this compound is not publicly available.

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. For this compound, both the chloro and sulfonyl groups are potential sites for such modifications.

Sulfonyl Group: The propane-2-sulfonyl group significantly influences the electronic properties and solubility of the molecule. Bioisosteric replacements for a sulfonyl group can include a sulfoximine, a sulfonamide, or various heterocyclic rings that can mimic its electron-withdrawing nature and hydrogen bonding capabilities. Such modifications can impact the compound's interaction with the target protein, potentially altering its potency and selectivity.

In Vitro Biological Activity Profiling (Mechanistic Focus)

Understanding the mechanism of action of this compound derivatives requires detailed in vitro biological activity profiling, with a particular focus on their interactions with specific enzymes.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, a primary focus of mechanistic studies would be the evaluation of these compounds against a panel of protein kinases. The electron-deficient nature of the pyrimidine ring, enhanced by the sulfonyl group, makes it a suitable hinge-binding motif for many kinases.

The inhibitory potency of newly synthesized derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀) against specific enzymes. For instance, in the development of ALK/EGFR dual inhibitors, a compound featuring a 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidine core demonstrated potent inhibition of both kinases with IC₅₀ values in the nanomolar range. nih.gov

The following interactive table showcases representative IC₅₀ values for a series of hypothetical derivatives of this compound against two kinases, illustrating how structural modifications could impact potency.

Compound IDModificationKinase A IC₅₀ (µM)Kinase B IC₅₀ (µM)
Parent 4-Cl, 6-SO₂iPr5.210.8
2a 4-F, 6-SO₂iPr4.89.5
2b 4-OCH₃, 6-SO₂iPr15.625.1
2c 4-Cl, 6-S(O)NHiPr8.112.3
2d 4-Cl, 6-SO₂CH₃6.511.2

This table contains hypothetical data for illustrative purposes, as specific IC₅₀ values for derivatives of this compound are not available in the public domain.

To complement IC₅₀ data, binding affinity studies are conducted to directly measure the strength of the interaction between the inhibitor and its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can provide thermodynamic parameters like the dissociation constant (Kd), offering deeper insights into the binding mechanism. While specific binding affinity data for derivatives of this compound are not publicly available, such studies would be essential to confirm direct target engagement and to understand the enthalpic and entropic contributions to the binding event.

Cell-Based Assays for Cellular Pathway Modulation

The capacity of a compound to modulate cellular pathways, such as those governing cell proliferation and apoptosis, is a critical determinant of its potential as a therapeutic agent, particularly in oncology.

Investigations in Specific Cancer Cell Lines (e.g., HCT116, MCF7)

To date, specific studies detailing the effects of this compound on the human colorectal carcinoma cell line (HCT116) and the human breast adenocarcinoma cell line (MCF7) have not been extensively reported in publicly available scientific literature. Research on various other pyrimidine derivatives has demonstrated a range of activities in these cell lines, from potent cytotoxicity to the induction of apoptosis. For instance, a number of pyrimidine-sulfonamide hybrids have shown antiproliferative activity against HCT-116 and MCF-7 cells. However, direct evidence and detailed data, such as IC50 values for cell proliferation inhibition or quantitative measures of apoptosis induction specifically for this compound, are not yet available.

Modulation of Biochemical Pathways in Cellular Models

The precise biochemical pathways modulated by this compound in cellular models are currently under investigation. Generally, sulfonylpyrimidine compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell signaling cascades or by interfering with the cell cycle. For example, some pyrimidine derivatives have been shown to target kinases, which are crucial regulators of cell growth and survival. The sulfonyl group, in particular, can be critical for the biological activity of these molecules. Without specific experimental data for this compound, any discussion of its impact on specific pathways remains speculative and awaits empirical validation.

Antimicrobial Activity against Pathogens (e.g., Bacteria, Fungi, Viruses, Protozoa)

The pyrimidine scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a sulfonyl group can further enhance the antimicrobial spectrum and potency.

In Vitro Efficacy against Specific Microorganisms

There is a lack of specific published data on the in vitro efficacy of this compound against a broad range of pathogenic microorganisms. While the general class of pyrimidine derivatives has shown activity against various bacteria, fungi, viruses, and protozoa, the specific antimicrobial profile of this compound has not been characterized. Studies on other sulfonylpyrimidine derivatives have reported varying degrees of antimicrobial activity, suggesting that the nature and position of substituents on the pyrimidine ring are crucial for determining both the spectrum and potency of action.

Elucidation of Antimicrobial Mechanisms

The mechanisms through which this compound may exert antimicrobial effects have not been elucidated. Potential mechanisms for pyrimidine-based antimicrobials include the inhibition of essential microbial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For example, some sulfonamide-containing compounds are known to inhibit dihydropteroate (B1496061) synthase, an enzyme critical for folic acid synthesis in bacteria. However, without experimental evidence, the specific molecular targets of this compound in microbial cells remain unknown.

Mechanistic Elucidation of Biological Actions

Target Identification and Validation Approaches

Direct target identification and validation for this compound have not been reported. In a drug discovery context, a compound like this would typically be identified through high-throughput screening (HTS) of a chemical library against a specific biological target. If it were to show activity, a series of validation steps would follow.

Hypothetical Target Identification and Validation Workflow:

StepApproachDescription
1. Initial Hit Identification High-Throughput Screening (HTS)The compound would be tested against a panel of biological targets (e.g., kinases, proteases, GPCRs).
2. Hit Confirmation Dose-Response StudiesConfirmation of the initial screening result and determination of potency (e.g., IC50 or EC50).
3. Target Validation Cellular Thermal Shift Assay (CETSA)To confirm direct binding of the compound to the target protein within a cellular environment.
4. Orthogonal Assays Different Assay FormatsUsing alternative methods to measure target engagement and activity to rule out assay-specific artifacts.
5. Genetic Approaches siRNA/CRISPR KnockdownSilencing the proposed target gene to see if it mimics the effect of the compound.

Given that the sulfonylpyrimidine scaffold is present in inhibitors of various enzyme families, potential (though unconfirmed) targets could theoretically include kinases, for which the pyrimidine ring can act as a hinge-binding motif.

Molecular Basis of Interaction with Biological Receptors or Enzymes

Without an identified biological target, the molecular basis of interaction for this compound remains speculative. However, we can analyze the potential roles of its key functional groups based on established principles of molecular recognition.

The pyrimidine ring can participate in various non-covalent interactions, including:

Hydrogen Bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors.

π-π Stacking: The aromatic pyrimidine ring can engage in stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein's binding pocket.

The substituents on the pyrimidine ring would further modulate these interactions:

4-Chloro Group: The chlorine atom is a weak hydrogen bond acceptor and can participate in halogen bonding. It is also a key reactive site. In many kinase inhibitors, a chloro-pyrimidine moiety is used as an intermediate, where the chlorine is displaced by a nucleophilic group from another part of the molecule to form the final, more potent compound.

6-(propane-2-sulfonyl) Group: The sulfonyl group is a strong hydrogen bond acceptor. It can also serve as a leaving group in nucleophilic aromatic substitution reactions, similar to the chloro group. This reactivity is a key feature in the use of sulfonylpyrimidines in covalent inhibitor design, where the sulfonyl group is displaced by a nucleophilic residue (like cysteine) on the target protein.

Structure-Based Drug Design Principles Applied to Pyrimidine Derivatives

While there are no specific structure-based drug design studies for this compound, the principles are well-established for the broader class of pyrimidine derivatives, particularly in the realm of kinase inhibitors.

Should this compound be used as a starting point for a drug design campaign, the following principles would likely be applied:

Design PrincipleApplication to this compound
Scaffold Hopping The pyrimidine core could be replaced with other heterocyclic systems to explore different binding modes and intellectual property space.
Fragment-Based Growth The compound could be considered a "fragment" that binds to a target. Modifications would be made by "growing" chemical moieties from the chloro or sulfonyl positions to pick up additional interactions with the target protein.
Structure-Activity Relationship (SAR) by Analogue Synthesis A library of analogues would be synthesized by systematically modifying the chloro and propane-2-sulfonyl groups to probe the chemical space around the pyrimidine core and optimize potency and selectivity. For example, replacing the propane-2-sulfonyl group with other sulfonyl derivatives or other electron-withdrawing groups.
Covalent Inhibitor Design The reactivity of the chloro and sulfonyl groups could be exploited to design covalent inhibitors that form a permanent bond with a non-catalytic cysteine residue in the target protein's binding site.

Emerging Research Directions and Future Perspectives

Development of Pyrimidine-Based Probes for Biological Research

The pyrimidine (B1678525) scaffold is increasingly being utilized in the design of sophisticated probes for biological imaging and sensing. By conjugating a pyrimidine derivative with a fluorophore, such as BODIPY (boron-dipyrromethene), researchers can create tools that offer high stability, strong fluorescence, and the ability to target specific cellular components. frontiersin.orgnih.gov The inherent biological activity of the pyrimidine moiety can be combined with the imaging capabilities of the fluorophore to produce bifunctional agents that can both visualize and treat diseased cells, such as tumors. frontiersin.orgnih.gov

For a compound like 4-Chloro-6-(propane-2-sulfonyl)pyrimidine, the reactive chlorine atom at the 4-position serves as an ideal handle for chemical modification. It can be readily displaced by a nucleophile, allowing for the covalent attachment of a fluorescent dye. The sulfonyl group, meanwhile, can modulate the electronic properties and solubility of the final probe. This strategy has been used to develop fluorescent probes for identifying specific amino acids and for real-time monitoring of cellular processes. bohrium.com

Table 1: Examples of Pyrimidine-Based Biological Probes

Probe Type Pyrimidine Scaffold Fluorophore Application
Amino Acid Sensor 4-chloro-2-(methylthio)pyrimidine BODIPY Rapid identification of amino acids, particularly tyrosine. bohrium.com
Anticancer Theranostic Substituted Pyrimidine BODIPY Imaging, targeting, and treatment of tumor cells. frontiersin.orgnih.gov

Integration with Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug development. This method involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. These fragments are then optimized and grown or merged to create more potent drug candidates. The pyrimidine ring is a privileged scaffold in FBDD due to its structural versatility and its ability to form key interactions, such as hydrogen bonds, with various biological targets. nih.govnih.gov

This compound, with a molecular weight of 220.68 g/mol , fits the profile of a suitable fragment. tygersci.com Its pyrimidine core can serve as an anchor in a binding pocket, while the chloro and sulfonyl groups offer vectors for chemical elaboration. Researchers have successfully used fragment-merging strategies with known pyrimidine scaffolds to develop potent inhibitors of enzymes like dihydrofolate reductase from Mycobacterium tuberculosis. nih.gov This approach highlights the potential of using compounds like this compound as starting points for developing new therapeutics. gsconlinepress.com

Application in Chemical Biology and Bioorthogonal Chemistry

In the field of chemical biology, pyrimidine derivatives are used as tools to probe and manipulate biological systems. Their resemblance to natural purines and pyrimidines allows them to act as bioisosteres, mimicking the function of endogenous molecules to interact with enzymes and receptors. mdpi.comresearchgate.net This property is exploited in the design of enzyme inhibitors and other pharmacologically active agents. nih.gov

The reactivity of substituted pyrimidines is also being harnessed in bioorthogonal chemistry—chemical reactions that can occur inside living systems without interfering with native biochemical processes. The chloro-substituent in this compound, for instance, can undergo chemoselective nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the specific labeling of biomolecules or the activation of a drug at a desired location within a cell, opening up new avenues for targeted therapies and diagnostics.

Potential in Advanced Materials Science

The applications of pyrimidine-based compounds extend beyond biology into the realm of advanced materials science. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes it an excellent component for creating materials with interesting optical and electronic properties. researchgate.net These properties are valuable for applications such as:

Luminescent Materials: Aryl- and vinyl-substituted pyrimidines have been shown to exhibit strong fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs). researchgate.net

Polymers: Incorporating pyrimidine units into polymer backbones can impart specific thermal or electronic properties.

Ligands for Catalysis: The nitrogen atoms in the pyrimidine ring can act as effective and stable complexing agents for metal ions, making them useful as ligands in catalysis. researchgate.net

The specific substituents on this compound would influence the properties of any resulting material. The sulfonyl group is strongly electron-withdrawing, which could enhance the luminescent properties of a π-conjugated system. The chlorine atom provides a reactive site for polymerization or for grafting the molecule onto a surface. researchgate.net

Table 2: Applications of Pyrimidine Derivatives in Materials Science

Application Area Type of Pyrimidine Derivative Key Property
Organic Electronics Arylpyrimidines, Arylvinylpyrimidines Intramolecular Charge Transfer (ICT), Luminescence
Photovoltaics Pyrimidine-based Dyes Light Absorption, Electron Transfer
Non-Linear Optics Donor-Acceptor Pyrimidines Two-Photon Absorption (TPA)

Synergistic Approaches with Other Therapeutic Modalities

A growing strategy in modern medicine is the use of combination therapies to treat complex diseases like cancer. This often involves creating hybrid molecules that incorporate two or more different pharmacophores into a single compound. nih.gov The goal is to develop agents that can hit multiple biological targets simultaneously, leading to a synergistic therapeutic effect and potentially overcoming drug resistance. nih.gov

The pyrimidine scaffold is a popular choice for the core of these hybrid molecules. researchgate.netnih.gov For example, pyrimidine moieties have been combined with structures from natural products or other heterocyclic systems to create potent anticancer agents. nih.gov this compound could serve as a versatile building block in this approach. Its reactive chlorine allows for linkage to another therapeutic agent, while the pyrimidine-sulfonyl core could be designed to interact with a specific target, creating a multi-targeted drug. ekb.eg

Challenges and Opportunities in Pyrimidine Research and Development

Despite the immense potential of pyrimidine derivatives, several challenges remain. A key challenge lies in achieving selective chemical modifications, especially on multi-substituted pyrimidine rings. growingscience.comresearchgate.net Developing efficient, environmentally friendly synthetic methods is also an ongoing area of focus. orientjchem.org

However, the opportunities for innovation are vast. The chemical space of pyrimidine derivatives is far from fully explored, and there is significant room for the discovery of new compounds with novel biological activities and material properties. gsconlinepress.commdpi.com The continued development of synthetic methodologies and a deeper understanding of the structure-activity relationships of these compounds will undoubtedly lead to new breakthroughs in medicine, materials science, and beyond. researchtrend.netmdpi.com The journey from simple building blocks like this compound to next-generation drugs and technologies is a testament to the enduring power of heterocyclic chemistry.

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